molecular formula C19H19ClN2O2 B5687226 N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide

N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide

Cat. No. B5687226
M. Wt: 342.8 g/mol
InChI Key: KSJJGYIVHBLJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide, also known as Cl-PTPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide involves its ability to scavenge reactive oxygen species (ROS) and prevent oxidative stress. ROS are known to cause cellular damage and contribute to the development of various diseases, including cancer and neurodegenerative disorders. N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide acts as an antioxidant, neutralizing ROS and preventing cellular damage.
Biochemical and Physiological Effects:
N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce lipid peroxidation, indicating its antioxidant properties. Additionally, N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been found to reduce inflammation and inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide in lab experiments is its ability to scavenge ROS and prevent oxidative stress, making it a useful tool in studying the effects of oxidative stress on cellular processes. However, one limitation of using N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide is its potential toxicity, which may affect the results of experiments.

Future Directions

There are several future directions for the study of N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide. One potential direction is the development of N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide-based therapies for cancer treatment and neuroprotection. Additionally, further studies are needed to explore the mechanism of action of N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide and its effects on various cellular processes. Furthermore, the potential toxicity of N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide needs to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its ability to scavenge ROS and prevent oxidative stress makes it a useful tool in studying the effects of oxidative stress on cellular processes. Further studies are needed to explore its potential applications in cancer treatment, neuroprotection, and inflammation, as well as its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide involves a series of chemical reactions, starting with the reaction between 5-isopropyl-2-aminobenzoxazole and 2-chloro-5-nitrobenzoyl chloride to form N-(2-chloro-5-nitrobenzoyl)-5-isopropyl-2-aminobenzoxazole. This intermediate compound is then reduced to N-(2-chloro-5-aminobenzoyl)-5-isopropyl-2-aminobenzoxazole, which is further reacted with propanoyl chloride to produce N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide.

Scientific Research Applications

N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been extensively studied for its potential applications in various fields of scientific research, including cancer treatment, neuroprotection, and inflammation. Studies have shown that N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been found to have neuroprotective effects, protecting neurons from oxidative stress and damage. It has also been shown to have anti-inflammatory effects, reducing inflammation in various tissues.

properties

IUPAC Name

N-[2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-4-18(23)21-15-10-13(5-7-14(15)20)19-22-16-9-12(11(2)3)6-8-17(16)24-19/h5-11H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJJGYIVHBLJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}propanamide

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